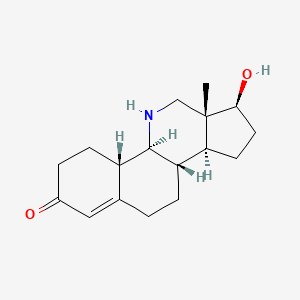

Withanolide D

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Withanolide D tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar lactonas esteroideas y sus propiedades químicas.

Biología: Investigado por su papel en los mecanismos de defensa de las plantas y el metabolismo secundario.

Medicina: Explorado por sus posibles efectos anticancerígenos, antiinflamatorios e inmunomoduladores.

Industria: Utilizado en el desarrollo de productos farmacéuticos y nutracéuticos

Mecanismo De Acción

Withanolide D ejerce sus efectos a través de varios objetivos moleculares y vías. Aumenta la acumulación de ceramida al activar la esfingomielinasa 2 neutra, modula la fosforilación de JNK y p38MAPK, e induce apoptosis en células mieloides y linfoides. Estas acciones contribuyen a sus propiedades anticancerígenas e inmunomoduladoras .

Análisis Bioquímico

Biochemical Properties

Withanolide D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), where it inhibits its activation, leading to reduced inflammation. Additionally, this compound interacts with heat shock proteins, particularly heat shock protein 90 (Hsp90), inhibiting its function and thereby affecting the stability and activity of client proteins involved in cancer progression .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. Furthermore, this compound modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the ATP-binding pocket of heat shock protein 90 (Hsp90), inhibiting its chaperone activity. This inhibition leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. Additionally, this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) by preventing its translocation to the nucleus, thereby reducing the expression of inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can induce sustained anti-cancer effects, with prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of this compound can be influenced by factors such as storage conditions and formulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of this compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular processes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Withanolide D implica varios pasos clave, comenzando con la pregnenolona. El proceso incluye control estereoquímico en la posición C-22, involucrando una reacción de acoplamiento γ de un enolato de litio con un 20-hidroxi-22-aldehído protegido. Además, se utiliza una transposición de alil sulfóxido-sulfenato para introducir el sistema 4β-hidroxi-2,5-dien-1-ona .

Métodos de Producción Industrial

La producción industrial de this compound generalmente se logra mediante la extracción de Withania somnifera. Se emplean técnicas avanzadas como el cultivo in vitro y los enfoques de biología sintética para mejorar la producción de withanólidos. Estos métodos incluyen el cultivo de suspensión celular, el cultivo de raíces peludas y el uso de sistemas heterólogos como levaduras y bacterias .

Análisis De Reacciones Químicas

Tipos de Reacciones

Withanolide D experimenta diversas reacciones químicas, que incluyen:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo en condiciones controladas, como temperaturas y niveles de pH específicos .

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que pueden exhibir diferentes actividades biológicas .

Comparación Con Compuestos Similares

Withanolide D es único entre los withanólidos debido a sus características estructurales específicas y actividades biológicas. Los compuestos similares incluyen:

Withaferin A: Conocido por sus potentes propiedades anticancerígenas.

Physalolactona B: Exhibe efectos antiinflamatorios.

Deacetyl-physalolactone B: Otro withanólido con actividades biológicas distintas

This compound se destaca por su mecanismo de acción específico y su capacidad para mejorar los efectos de los agentes quimioterapéuticos tradicionales .

Propiedades

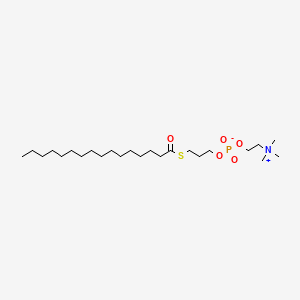

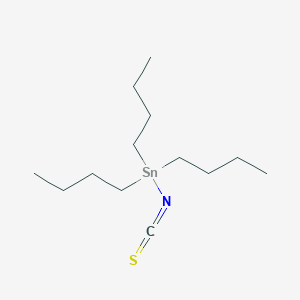

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASUFNRGCZMRFD-JCUIILOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317760 | |

| Record name | Withanolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30655-48-2 | |

| Record name | Withanolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Withanolide D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOLIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

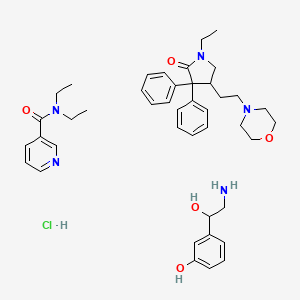

![3,4-Dihydro-2,2-dimethyl-7-pentyl-4-[1,2,3,6-tetrahydro-1-(2-naphthalenylmethyl)pyridin-4-yl ]-2h-1-benzopyran-5-ol](/img/structure/B1213247.png)